2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetamide
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Overview
Description
2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE is a complex organic compound that features a sulfonyl group attached to a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE typically involves multiple steps. One common route includes the hydrogenation of quinaldine to produce 2-methyl-1,2,3,4-tetrahydroquinoline . This intermediate is then reacted with sulfonyl chloride to introduce the sulfonyl group. The final step involves the reaction of the sulfonylated intermediate with 2-methyl-4-hydroxyphenoxyacetic acid to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions such as temperature and pressure would be finely tuned to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.
Reduction: The sulfonyl group can be reduced under specific conditions.
Substitution: The phenoxy and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The tetrahydroquinoline moiety can interact with various receptors in the nervous system, influencing neurotransmission pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the sulfonyl group.
1,2,3,4-Tetrahydroquinoline: Lacks both the sulfonyl and phenoxyacetamide groups.
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Contains additional methyl groups.
Uniqueness
2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE is unique due to the presence of both the sulfonyl and phenoxyacetamide groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wider range of chemical reactions and interact with biological targets more effectively.
Properties
Molecular Formula |
C18H20N2O4S |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methylphenoxy]acetamide |
InChI |
InChI=1S/C18H20N2O4S/c1-13-11-15(8-9-17(13)24-12-18(19)21)25(22,23)20-10-4-6-14-5-2-3-7-16(14)20/h2-3,5,7-9,11H,4,6,10,12H2,1H3,(H2,19,21) |
InChI Key |
RYYDHLGRLIJQTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)OCC(=O)N |
Origin of Product |
United States |
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